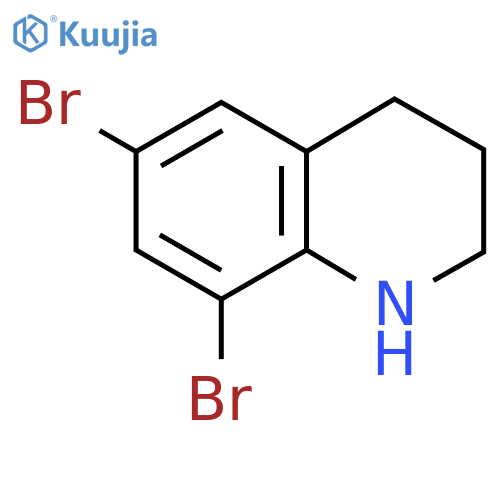

Cas no 190843-73-3 (6,8-Dibromo-1,2,3,4-tetrahydroquinoline)

190843-73-3 structure

商品名:6,8-Dibromo-1,2,3,4-tetrahydroquinoline

CAS番号:190843-73-3

MF:C9H9Br2N

メガワット:290.982460737228

MDL:MFCD14647656

CID:4709583

PubChem ID:23287644

6,8-Dibromo-1,2,3,4-tetrahydroquinoline 化学的及び物理的性質

名前と識別子

-

- 6,8-dibromo-1,2,3,4-tetrahydroquinoline

- Quinoline, 6,8-dibromo-1,2,3,4-tetrahydro-

- SNSRBNSPFBIZRO-UHFFFAOYSA-N

- ST096346

- T3656

- SCHEMBL7096437

- AKOS009163872

- LS-08590

- Y14676

- MFCD14647656

- 190843-73-3

- 6,8-dibromo-tetrahydroquinoline

- 6,8-Dibromo-1,2,3,4-tetrahydroquinoline

-

- MDL: MFCD14647656

- インチ: 1S/C9H9Br2N/c10-7-4-6-2-1-3-12-9(6)8(11)5-7/h4-5,12H,1-3H2

- InChIKey: SNSRBNSPFBIZRO-UHFFFAOYSA-N

- ほほえんだ: BrC1=CC(=CC2=C1NCCC2)Br

計算された属性

- せいみつぶんしりょう: 290.90813g/mol

- どういたいしつりょう: 288.91017g/mol

- 同位体原子数: 0

- 水素結合ドナー数: 1

- 水素結合受容体数: 1

- 重原子数: 12

- 回転可能化学結合数: 0

- 複雑さ: 163

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- トポロジー分子極性表面積: 12

- 疎水性パラメータ計算基準値(XlogP): 3.7

6,8-Dibromo-1,2,3,4-tetrahydroquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| abcr | AB415467-500 mg |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline |

190843-73-3 | 500MG |

€313.80 | 2022-06-10 | ||

| abcr | AB415467-5 g |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline |

190843-73-3 | 5g |

€1,008.00 | 2022-06-10 | ||

| TRC | D426938-50mg |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline |

190843-73-3 | 50mg |

$ 50.00 | 2022-06-05 | ||

| abcr | AB415467-1g |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline; . |

190843-73-3 | 1g |

€397.00 | 2024-04-18 | ||

| abcr | AB415467-5g |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline; . |

190843-73-3 | 5g |

€1037.00 | 2024-04-18 | ||

| A2B Chem LLC | AI43263-500mg |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline |

190843-73-3 | >95% | 500mg |

$523.00 | 2024-04-20 | |

| Ambeed | A687841-1g |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline |

190843-73-3 | 97% | 1g |

$323.0 | 2024-07-28 | |

| eNovation Chemicals LLC | Y0999360-5g |

6,8-dibroMo-1,2,3,4-tetrahydroquinoline |

190843-73-3 | 95% | 5g |

$1000 | 2024-08-02 | |

| abcr | AB415467-1 g |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline |

190843-73-3 | 1g |

€384.00 | 2022-06-10 | ||

| A2B Chem LLC | AI43263-5g |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline |

190843-73-3 | >95% | 5g |

$1134.00 | 2024-04-20 |

6,8-Dibromo-1,2,3,4-tetrahydroquinoline 関連文献

-

Zhe Peng,Shuwei Wang,Jingjing Zhou,Yan Jin,Yang Liu,Yinping Qin,Cai Shen,Weiqiang Han,Deyu Wang J. Mater. Chem. A, 2016,4, 2427-2432

-

Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191

-

Bastian C. Krüger,Sven Meyer,Roman J. V. Wagner,Tim Schäfer Phys. Chem. Chem. Phys., 2017,19, 19896-19903

-

Khodayar Gholivand,Foroogh Molaei New J. Chem., 2015,39, 3747-3757

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

190843-73-3 (6,8-Dibromo-1,2,3,4-tetrahydroquinoline) 関連製品

- 1806703-97-8(Ethyl 4-mercapto-3-(3-oxopropyl)benzoate)

- 42464-96-0(NNMTi)

- 1219915-29-3((2E)-3-(2H-1,3-benzodioxol-5-yl)-N-1-(furan-2-yl)propan-2-ylprop-2-enamide)

- 1823389-37-2(2-(2-Bromo-5-fluorophenyl)-2-fluoroethan-1-amine)

- 5681-91-4(5-(2-methylpropyl)thiophene-2-carboxylic acid)

- 847818-77-3(1-isopentyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazole)

- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)

- 2649046-40-0(1-Bromo-4-(isocyanatomethyl)-2-methylbenzene)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 2228909-42-8(2-methoxy-4-(propan-2-yloxy)butanoic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:190843-73-3)6,8-Dibromo-1,2,3,4-tetrahydroquinoline

清らかである:99%

はかる:1g

価格 ($):291.0